molecular formula C26H28O5 B12308980 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol

Cat. No.: B12308980
M. Wt: 420.5 g/mol
InChI Key: ZUNGTVUTOQJPDE-UHFFFAOYSA-N
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Description

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxolane ring substituted with a bis(4-methoxyphenyl)phenylmethoxy group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with benzyl alcohol in the presence of an acid catalyst to form the intermediate bis(4-methoxyphenyl)methanol. This intermediate is then reacted with phenylmagnesium bromide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTVUTOQJPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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